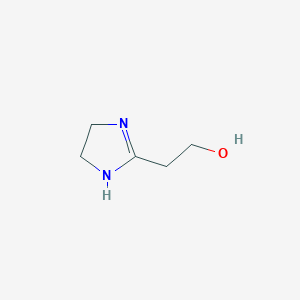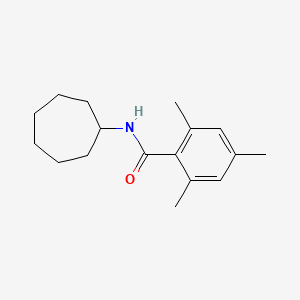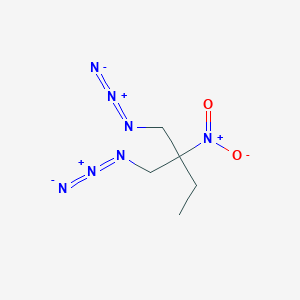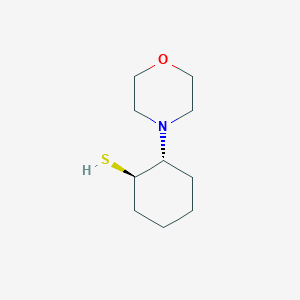
2-(4,5-Dihydro-1H-imidazol-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dihydro-1H-imidazol-2-yl)ethan-1-ol is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of glyoxal with ammonia to form imidazole, followed by further functionalization to introduce the ethan-1-ol group . The reaction conditions often include the use of solvents such as water or polar solvents, and the process may require heating to facilitate the cyclization and functionalization steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl group and the imidazole ring.
Common Reagents and Conditions
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can undergo reduction reactions to form dihydroimidazole derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace hydrogen atoms on the ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(4,5-Dihydro-1H-imidazol-2-yl)ethanal or 2-(4,5-Dihydro-1H-imidazol-2-yl)ethanoic acid, while reduction of the imidazole ring can produce 2-(4,5-Dihydro-1H-imidazol-2-yl)ethan-1-amine.
Scientific Research Applications
2-(4,5-Dihydro-1H-imidazol-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of microbial enzymes, thereby exerting antimicrobial effects . Additionally, the hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)ethan-1-ol can be compared with other imidazole derivatives to highlight its uniqueness:
2-(1H-Imidazol-1-yl)ethanol: Similar in structure but lacks the dihydro component, which may affect its reactivity and biological activity.
4,5-Dihydro-1H-imidazole:
1-(2-Hydroxyethyl)imidazole: Similar to 2-(1H-Imidazol-1-yl)ethanol but with different substitution patterns, affecting its chemical properties.
The unique combination of the imidazole ring and the ethan-1-ol group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
143454-57-3 |
|---|---|
Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)ethanol |
InChI |
InChI=1S/C5H10N2O/c8-4-1-5-6-2-3-7-5/h8H,1-4H2,(H,6,7) |
InChI Key |
OANMAQPCEYCTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate](/img/structure/B12558852.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)

![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)



![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)

![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)

![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
